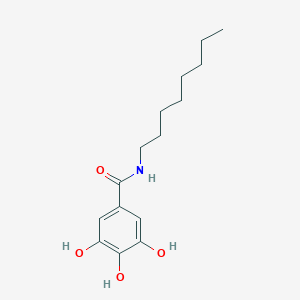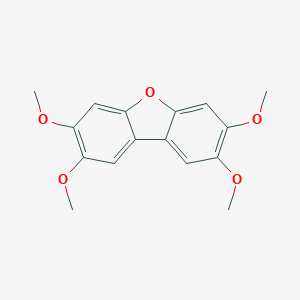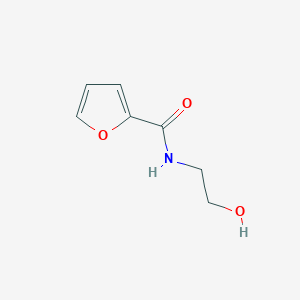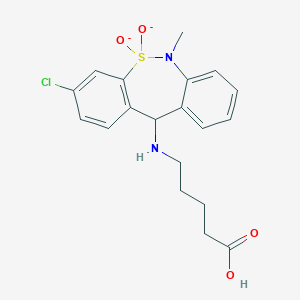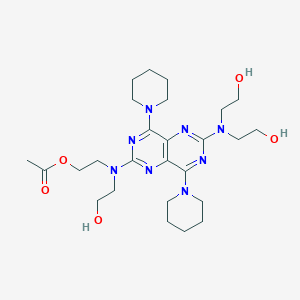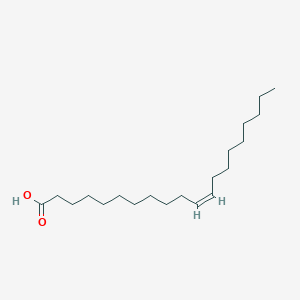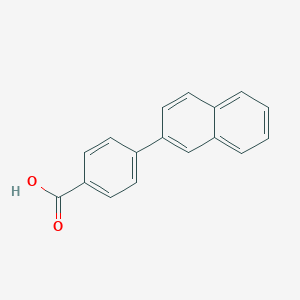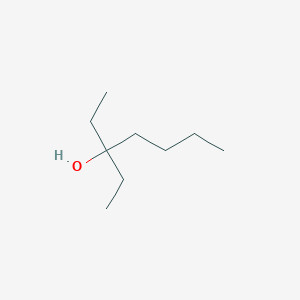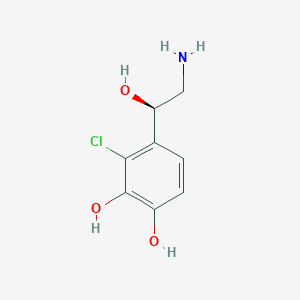
2-Chloronorepinephrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloronorepinephrine is a chemical compound that is used in scientific research to study the effects of norepinephrine on the human body. It is a synthetic analogue of norepinephrine, which is a neurotransmitter that is involved in the body's "fight or flight" response. This compound is used in scientific research to study the effects of norepinephrine on the body and to develop new treatments for various medical conditions.
Mechanism of Action
2-Chloronorepinephrine works by binding to norepinephrine receptors in the body. This binding activates the receptors, which leads to various physiological effects. The exact mechanism of action of this compound is not fully understood, but it is believed to be similar to the mechanism of action of norepinephrine.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects on the human body. It increases heart rate and blood pressure, which are both part of the body's "fight or flight" response. It also increases the release of glucose from the liver, which provides energy for the body during times of stress. Additionally, it increases the release of adrenaline from the adrenal glands, which further enhances the body's response to stress.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloronorepinephrine in lab experiments is that it allows researchers to study the effects of norepinephrine on the human body in a controlled environment. This can help researchers develop new treatments for various medical conditions. However, one limitation of using this compound is that it is a synthetic analogue of norepinephrine, and therefore may not fully mimic the effects of norepinephrine on the human body.
Future Directions
There are several future directions for research on 2-chloronorepinephrine. One direction is to study the effects of this compound on the immune system, as it has been shown to have immunomodulatory effects. Another direction is to study the effects of this compound on the central nervous system, as it has been shown to have anxiogenic effects. Additionally, research could be done to develop new treatments for cardiovascular diseases using this compound.
Synthesis Methods
2-Chloronorepinephrine is synthesized by reacting norepinephrine with hydrochloric acid. The reaction produces this compound, which can then be purified and used in scientific research.
Scientific Research Applications
2-Chloronorepinephrine is used in scientific research to study the effects of norepinephrine on the human body. It is used to develop new treatments for various medical conditions, including depression, anxiety, and post-traumatic stress disorder. It is also used to study the effects of norepinephrine on the cardiovascular system and to develop new treatments for cardiovascular diseases.
properties
IUPAC Name |
4-[(1R)-2-amino-1-hydroxyethyl]-3-chlorobenzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3/c9-7-4(6(12)3-10)1-2-5(11)8(7)13/h1-2,6,11-13H,3,10H2/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNOHCAVEOSPLF-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(CN)O)Cl)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1[C@H](CN)O)Cl)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60144439 |
Source


|
| Record name | 2-Chloronorepinephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101969-79-3 |
Source


|
| Record name | 2-Chloronorepinephrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101969793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloronorepinephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

